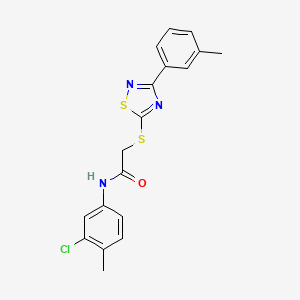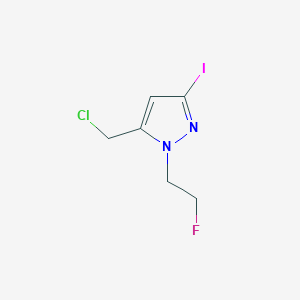
5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole is a heterocyclic compound that contains a pyrazole ring substituted with chloromethyl, fluoroethyl, and iodine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the chloromethyl group: This step often involves the chloromethylation of the pyrazole ring using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Coupling Reactions: The iodo group can be involved in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling, forming carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Radiochemistry: The fluoroethyl group allows for the incorporation of fluorine-18, making it useful in positron emission tomography (PET) imaging.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoroethyl group can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions .
相似化合物的比较
Similar Compounds
- 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole
- 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-3-iodopyrazole
- 5-(Bromomethyl)-1-(2-fluoroethyl)-3-iodopyrazole
Uniqueness
5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole is unique due to the specific combination of substituents on the pyrazole ring. The presence of both chloromethyl and fluoroethyl groups provides a balance of reactivity and stability, making it a versatile intermediate for various chemical transformations .
属性
IUPAC Name |
5-(chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClFIN2/c7-4-5-3-6(9)10-11(5)2-1-8/h3H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLFMYOMJNOMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1I)CCF)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-cyclopentyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide](/img/structure/B2891454.png)
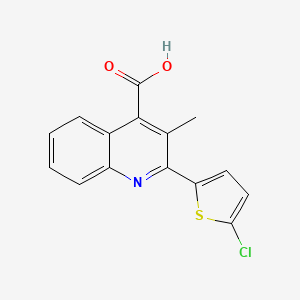
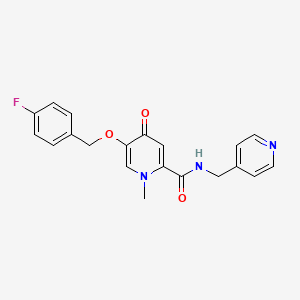
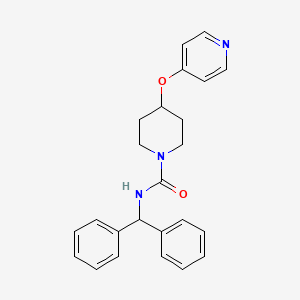
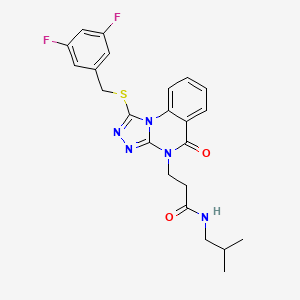
![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone](/img/structure/B2891462.png)
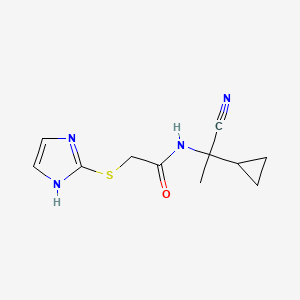
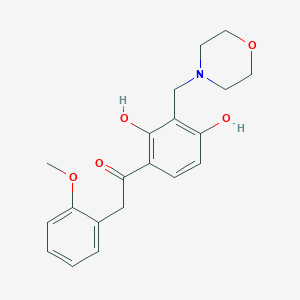
![2-Benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2891469.png)
![5-{4-[(Pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2891470.png)
![ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2891471.png)
![1-(3-chloro-4-methylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2891472.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2891474.png)
